MV-1-NH-Me

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MV-1-NH-Me involves the conjugation of an MV-1-derived IAP ligand with an ABL inhibitor through a linker . The specific reaction conditions and detailed synthetic routes are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group in MV-1-NH-Me activates the aromatic ring toward electrophilic attack. This reaction is critical for modifying its core structure:

-

Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups at ortho/para positions.

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄ conditions.

-

Halogenation : Undergoes bromination or chlorination with X₂/FeX₃ catalysts.

Schiff Base Formation

The primary amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form imine linkages:

R1NH2+R2C=O→R1N=CR2+H2O

This reaction is utilized in synthesizing PROTACs (Proteolysis-Targeting Chimeras) .

Methylation/Dealkylation

-

Acts as a methylating agent in nucleophilic substitution reactions due to its methylamino group.

-

Susceptible to dealkylation under acidic or oxidative conditions, regenerating the primary amine.

Electrophilic Aromatic Substitution Mechanism

-

Activation : The -NHMe group donates electron density to the aromatic ring via resonance.

-

Electrophile Attack : Electrophiles (e.g., NO₂⁺, SO₃H⁺) target the activated ring positions.

-

Deprotonation : Restoration of aromaticity via proton loss.

Schiff Base Formation Mechanism

-

Nucleophilic Attack : The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : Intermediate undergoes dehydration to yield the imine.

Analytical Characterization

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 2.8–3.1 ppm (N–CH₃), δ 6.5–7.5 ppm (aromatic H), δ 1.2–1.8 ppm (cyclohexyl H). |

| IR | 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide). |

Stability and Reactivity Considerations

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media.

-

Oxidative Stability : Prone to oxidation at the amine group; requires inert atmosphere storage.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

MV-1-NH-Me has been identified as a potential candidate for developing new medications aimed at treating pain and inflammation. Research indicates that it exhibits significant anti-inflammatory effects by inhibiting key pathways involved in inflammatory responses. Preliminary studies have shown:

- Mechanism of Action : this compound interacts with receptors involved in pain signaling pathways, potentially reducing pain perception.

- Binding Affinity : Molecular docking studies suggest effective binding to enzymes linked to inflammatory processes, indicating its role as an inhibitor.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Initial findings indicate that the compound can induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research. Key observations include:

- Cell Line Studies : this compound has shown effectiveness against different types of cancer cells, including those undergoing epithelial-mesenchymal transition (EMT), which is critical for metastasis .

- Potential Mechanisms : The compound may disrupt cellular processes essential for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives and related heterocycles. The following table summarizes some comparable compounds along with their characteristics:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| This compound | Methoxy substitution, carboxamide | Anti-inflammatory, anticancer |

| Pyrazole Derivative A | No methoxy group | Moderate anti-inflammatory activity |

| Pyrazole Derivative B | Different substituents | Limited anticancer properties |

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce markers of inflammation in vitro. The results indicated that the compound inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its potential utility in treating chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways. The findings highlighted its effectiveness against mesenchymal cancers, which are often resistant to conventional therapies. This positions this compound as a promising candidate for further development in oncology.

Mechanism of Action

MV-1-NH-Me exerts its effects by binding to an ABL inhibitor via a linker, forming a SNIPER molecule . This interaction targets specific proteins for degradation, thereby modulating cellular pathways and processes . The molecular targets include cIAP1, and the pathways involved are related to protein degradation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

MV-1: The parent compound from which MV-1-NH-Me is derived.

PROTAC IAP binding moiety 1: Another IAP ligand used in similar research applications.

ABL inhibitors: Compounds that inhibit ABL kinase activity and are used in conjunction with this compound.

Uniqueness

This compound is unique due to its ability to form SNIPER molecules, which are highly specific in targeting proteins for degradation . This specificity makes it a valuable tool in scientific research, particularly in the study of protein degradation and targeted therapies .

Biological Activity

MV-1-NH-Me is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.

This compound is derived from the MV-1 series of compounds, characterized by its interaction with cellular inhibitors of apoptosis (IAPs). It functions as a ligand that binds to cIAP1, facilitating the targeted degradation of specific proteins through the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Key Properties

- Chemical Formula : Not specified in the sources.

- Mechanism : Binds to cIAP1 to promote targeted protein degradation.

- Target : Primarily interacts with ABL inhibitors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of approximately 2 μM against human acute myeloid leukemia (AML) cells (MV4-11) using the MTT assay, indicating potent antiproliferative effects .

| Cell Line | IC₅₀ (μM) | Effect |

|---|---|---|

| MV4-11 (AML) | 2 | High antiproliferative activity |

| MCF-7 (Breast Cancer) | 46 | Moderate cytotoxicity |

This compound's effectiveness is attributed to its ability to induce apoptosis through the modulation of apoptotic pathways. The compound's interaction with IAPs leads to the release of caspases, which are critical for the execution phase of apoptosis. This mechanism is essential for overcoming resistance in cancer cells that typically evade programmed cell death.

Case Studies

- Cytotoxicity in Cancer Models : In a controlled study, this compound was tested on various tumor spheroids derived from solid tumors. The results indicated a high degree of cellular uptake and subsequent cytotoxicity, suggesting its potential as a therapeutic agent in solid tumors .

- Comparative Studies : When compared to other compounds such as betulin, this compound demonstrated superior antiproliferative effects against MCF-7 cells. Betulin showed only 30% cytotoxicity after 48 hours, while this compound achieved higher efficacy .

Safety and Efficacy

While the biological activity of this compound is promising, safety profiles must be established through further studies. Initial findings suggest no significant DNA damage in brain cells at certain dosages, indicating a favorable safety margin . However, comprehensive toxicological assessments are necessary before clinical applications can be considered.

Properties

Molecular Formula |

C33H45N5O4 |

|---|---|

Molecular Weight |

575.7 g/mol |

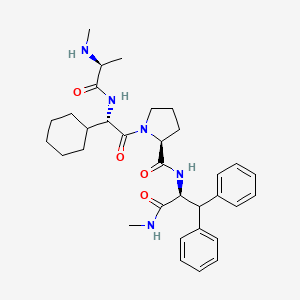

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |

InChI Key |

FWVBKWFGQNQMDR-CJBSCAABSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.